(Anthracen-9-YL)methyl 4-methoxybenzoate
Description
“(Anthracen-9-YL)methyl 4-methoxybenzoate” is an anthracene-derived ester compound featuring a 4-methoxybenzoate group linked to the anthracen-9-ylmethyl moiety.
Structural Features:
The anthracene core (three fused benzene rings) provides a rigid, planar aromatic system, while the 4-methoxybenzoate ester introduces polarizable substituents. The ester linkage (COO-) and methoxy group (-OCH₃) enhance solubility in organic solvents compared to unsubstituted anthracenes .- Synthesis: Likely synthesized via esterification of anthracen-9-ylmethanol with 4-methoxybenzoyl chloride, analogous to methods for similar esters (e.g., [2-methoxy-10-(4-methoxyphenyl)anthracen-9-yl] acetate in ).
Applications:
Anthracene derivatives are widely used in organic electronics (e.g., as fluorophores) and pharmaceutical intermediates. The ester group may improve compatibility with polymer matrices, as seen in (Z)-3-(anthracen-9-yl)acrylonitrile derivatives .
Properties
CAS No. |
200135-02-0 |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H18O3/c1-25-19-12-10-16(11-13-19)23(24)26-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3 |
InChI Key |
LTNUSGTUWFYEKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)methyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with (Anthracen-9-YL)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (Anthracen-9-YL)methyl 4-methoxybenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group on the benzoate ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: (Anthracen-9-YL)methyl 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(Anthracen-9-YL)methyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (Anthracen-9-YL)methyl 4-methoxybenzoate largely depends on its application. In organic electronics, its photophysical properties, such as fluorescence and charge transport, are crucial. The anthracene moiety facilitates π-π stacking interactions, which are essential for the formation of conductive pathways in materials. In biological systems, the compound’s aromatic structure allows it to interact with various biomolecules through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physical, and functional properties of “(Anthracen-9-YL)methyl 4-methoxybenzoate” with analogous anthracene derivatives:
Key Observations:
Functional Group Impact: Electron-Withdrawing Groups (e.g., -NO₂ in ): Enhance dipole moments, making compounds suitable for NLO applications. Ester vs. Nitrile: Esters (as in the target compound) improve solubility and polymer compatibility compared to nitriles, which exhibit stronger intermolecular interactions .
Structural Rigidity :
Anthracene derivatives with planar substituents (e.g., 4-methoxyphenyl in ) exhibit strong π-π stacking, influencing crystallinity and thermal stability.
Spectroscopic Properties :
Methoxy groups redshift fluorescence emission (λem ~450 nm) compared to unsubstituted anthracenes (λem ~400 nm) .
Synthetic Challenges : Steric hindrance at the anthracen-9-yl position complicates functionalization, often requiring catalysts like methanesulfonic acid (e.g., ).
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